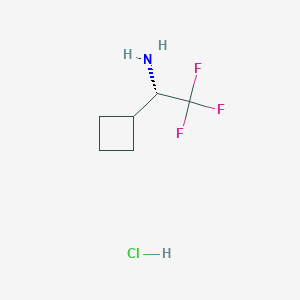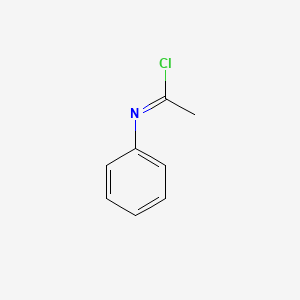
(1Z)-N-Phenyl-ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-Phenyl-ethanimidoyl chloride is an organic compound characterized by the presence of a phenyl group attached to an ethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(1Z)-N-Phenyl-ethanimidoyl chloride can be synthesized through the reaction of N-phenylacetamide with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the N-phenylacetamide is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and N-phenylacetamide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient cooling and gas scrubbing systems to manage the by-products.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-Phenyl-ethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the electrophilic carbon atom in the ethanimidoyl chloride group.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-phenylacetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild to moderate temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions, often under ambient conditions.
Major Products Formed
Nucleophilic Substitution: The major products are N-substituted phenylacetamides, phenylacetamide esters, and phenylacetamide thioesters, depending on the nucleophile used.
Hydrolysis: The primary product is N-phenylacetamide.
Scientific Research Applications
(1Z)-N-Phenyl-ethanimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1Z)-N-Phenyl-ethanimidoyl chloride primarily involves its reactivity towards nucleophiles. The electrophilic carbon in the ethanimidoyl chloride group is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A precursor in the synthesis of (1Z)-N-Phenyl-ethanimidoyl chloride.
Benzyl Chloride: Another compound with a similar reactive chloride group but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the ethanimidoyl chloride group with the stability and aromatic properties of the phenyl group. This combination makes it a versatile intermediate in organic synthesis, with applications that are distinct from those of similar compounds .
Properties
IUPAC Name |
N-phenylethanimidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAINMJZPDBKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)

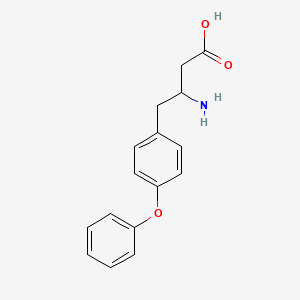
![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
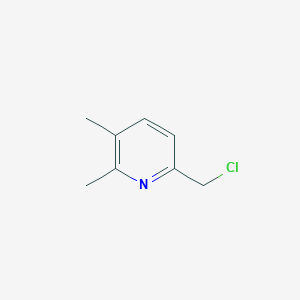
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)
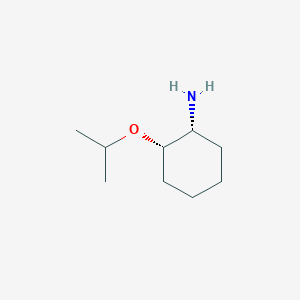
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
